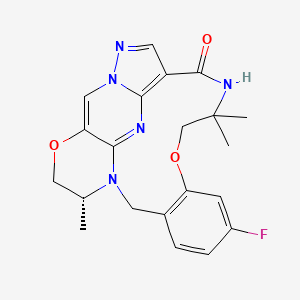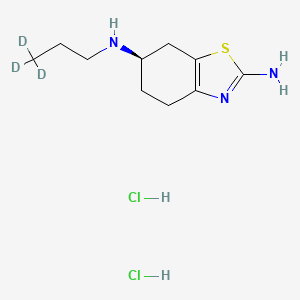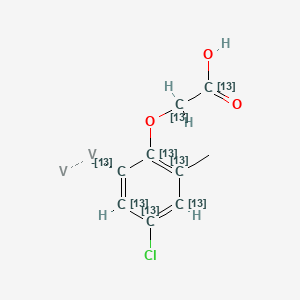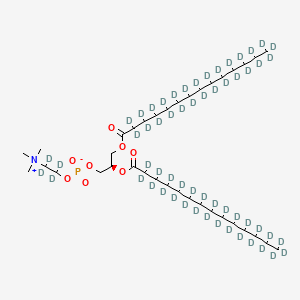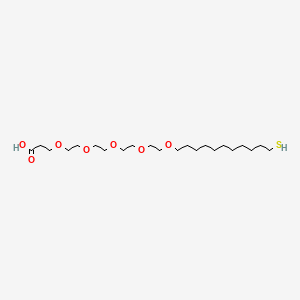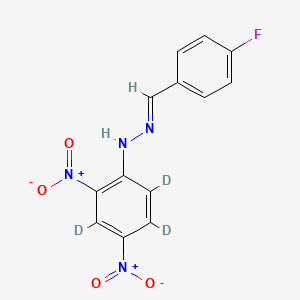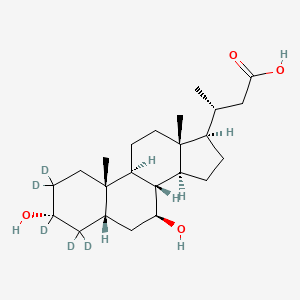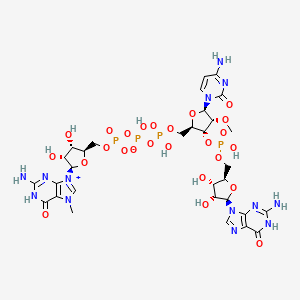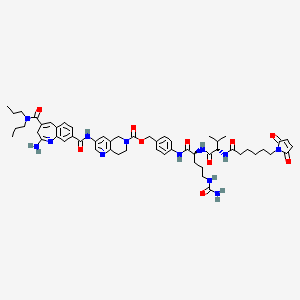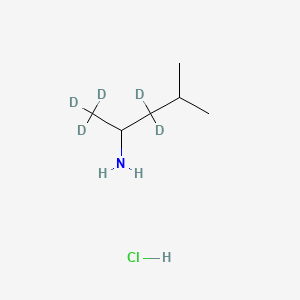
4-Methyl-2-pentanamine-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pentanamine-d5 (hydrochloride) is a deuterium-labeled compound, specifically a deuterated form of 4-Methylpentan-2-amine hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentanamine-d5 (hydrochloride) typically involves the deuteration of 4-Methylpentan-2-amine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of 4-Methyl-2-pentanamine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentanamine-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or ketones, reduction may produce simpler amines, and substitution reactions may result in the formation of new amine derivatives .
Scientific Research Applications
4-Methyl-2-pentanamine-d5 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the development of new materials and chemicals with enhanced properties due to the presence of deuterium
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentanamine-d5 (hydrochloride) involves its interaction with molecular targets and pathways similar to its non-deuterated counterpart. The incorporation of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, leading to changes in absorption, distribution, metabolism, and excretion. Deuterium substitution can slow down metabolic processes, resulting in longer-lasting effects and potentially reduced toxicity .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentan-2-amine hydrochloride: The non-deuterated form of the compound.
Deuterated amines: Other amines that have been deuterated for similar research purposes.
Uniqueness
4-Methyl-2-pentanamine-d5 (hydrochloride) is unique due to the presence of deuterium, which imparts distinct properties compared to its non-deuterated counterpart. These properties include improved metabolic stability, altered pharmacokinetics, and potentially reduced side effects, making it valuable for scientific research and drug development .
Properties
Molecular Formula |
C6H16ClN |
|---|---|
Molecular Weight |
142.68 g/mol |
IUPAC Name |
1,1,1,3,3-pentadeuterio-4-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/i3D3,4D2; |
InChI Key |
HJOGOCSHKIAAIB-XXIFDCMLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])C(C)C)N.Cl |
Canonical SMILES |
CC(C)CC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



